5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole
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Overview
Description
5-Bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole typically involves the bromination of 2-(difluoromethyl)-1-methyl-1H-benzimidazole. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert it to the corresponding amine or alcohol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Coupling: Biaryl compounds.
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and difluoromethyl groups can enhance its binding affinity and selectivity for target molecules. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
- 4-Bromo-2-nitroaniline
- 4-Bromo-3-fluoroaniline
Uniqueness
5-Bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole is unique due to the combination of bromine and difluoromethyl groups on the benzimidazole core. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds. The presence of the methyl group further enhances its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c1-14-7-3-2-5(10)4-6(7)13-9(14)8(11)12/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCVWPFHQMJKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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